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molecular formula C7H16O2S B8555081 4-[(2-Hydroxyethyl)thio]-2-methyl-2-butanol

4-[(2-Hydroxyethyl)thio]-2-methyl-2-butanol

Cat. No. B8555081
M. Wt: 164.27 g/mol
InChI Key: MACMDZZJASDNOR-UHFFFAOYSA-N
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Patent
US04493533

Procedure details

100 ml of a 1N solution of methylmagnesium bromide in diethyl ether are placed under argon gasification and treated dropwise with a solution of 5.0 g of 3-[(2-hydroxyethyl)thio]propionic acid methyl ester (prepared according to Example 5) in 25 ml of diethyl ether so that a slight reflux results. After completion of the addition, the resulting mixture is stirred at room temperature for a further 16 hours. Subsequently, the excess Grignard reagent is destroyed by the cautious addition of saturated ammonium chloride solution to the mixture and the mixture is extracted three times with 100 ml of methylene chloride each time. The organic phases are dried over magnesium sulfate and concentrated. Low-pressure chromatography (0.4 bar) of the residue on silica gel with ethyl acetate and subsequent bulb-tube distillation (150° C./0.23-0.18 mm Hg) gives 2.25 g (46 percent) of 4-[(2-hydroxyethyl)thio]-2-methyl-2-butanol as a viscous, colorless oil; nD23 =1.5027.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.COC(=O)[CH2:7][CH2:8][S:9][CH2:10][CH2:11][OH:12].C([O:16][CH2:17][CH3:18])C>>[OH:12][CH2:11][CH2:10][S:9][CH2:8][CH2:7][C:17]([CH3:18])([OH:16])[CH3:1]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
COC(CCSCCO)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at room temperature for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a slight reflux
CUSTOM
Type
CUSTOM
Details
results
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
Subsequently, the excess Grignard reagent is destroyed by the cautious addition of saturated ammonium chloride solution to the mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with 100 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Low-pressure chromatography (0.4 bar) of the residue on silica gel with ethyl acetate and subsequent bulb-tube distillation (150° C./0.23-0.18 mm Hg)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCSCCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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